molecular formula C21H27N3O6S B12285608 N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin

N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin

Cat. No.: B12285608
M. Wt: 449.5 g/mol
InChI Key: SEPXWAZZCPMULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin is a derivative of amoxicillin, a widely used antibiotic in the penicillin class. This compound is characterized by the addition of a 2,2-dimethyl-1-oxopropyl group to the amoxicillin molecule, which may alter its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin typically involves the acylation of amoxicillin with 2,2-dimethyl-1-oxopropyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: To handle the increased volume of reactants.

    Continuous monitoring: To ensure optimal reaction conditions and yield.

    Purification: Using techniques such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted amides or esters.

Scientific Research Applications

N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.

    Biology: Investigated for its potential to overcome bacterial resistance mechanisms.

    Medicine: Explored for its enhanced pharmacokinetic properties and potential to treat resistant bacterial infections.

    Industry: Used in the development of new antibiotic formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin is similar to that of amoxicillin. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death. The addition of the 2,2-dimethyl-1-oxopropyl group may enhance its ability to penetrate bacterial cell walls or evade bacterial resistance mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Amoxicillin: The parent compound, widely used as an antibiotic.

    Ampicillin: Another penicillin derivative with a broader spectrum of activity.

    Cloxacillin: A penicillinase-resistant penicillin used to treat resistant bacterial infections.

Uniqueness

N-(2,2,Dimethyl-1-oxopropyl)-Amoxicillin is unique due to the structural modification that may enhance its pharmacokinetic properties and efficacy against resistant bacterial strains. This modification can potentially improve its stability, absorption, and distribution in the body compared to its parent compound, amoxicillin.

Properties

Molecular Formula

C21H27N3O6S

Molecular Weight

449.5 g/mol

IUPAC Name

6-[[2-(2,2-dimethylpropanoylamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H27N3O6S/c1-20(2,3)19(30)23-12(10-6-8-11(25)9-7-10)15(26)22-13-16(27)24-14(18(28)29)21(4,5)31-17(13)24/h6-9,12-14,17,25H,1-5H3,(H,22,26)(H,23,30)(H,28,29)

InChI Key

SEPXWAZZCPMULA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(C)(C)C)C(=O)O)C

Origin of Product

United States

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